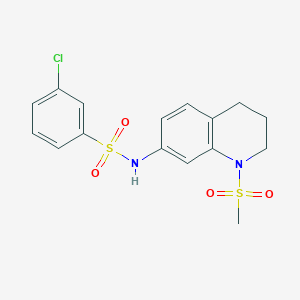

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Description

3-Chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a chlorinated benzene ring linked via a sulfonamide group to a methanesulfonyl-substituted tetrahydroquinoline (THQ) moiety. Its molecular formula is C₁₆H₁₆ClN₃O₄S₂, with a calculated molecular weight of 413.89 g/mol. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., kinase inhibitors in ) imply possible therapeutic relevance .

Properties

IUPAC Name |

3-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S2/c1-24(20,21)19-9-3-4-12-7-8-14(11-16(12)19)18-25(22,23)15-6-2-5-13(17)10-15/h2,5-8,10-11,18H,3-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYVIIUCKMGBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring, sulfonation, and chlorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Analogues from Patent Literature ()

The European patent application (2022) discloses sulfonamide derivatives with structural similarities to the target compound. Key comparisons include:

Key Observations :

- Molecular Weight : The target compound’s lower molecular weight (~414 vs. ~550–560 g/mol in patent compounds) may enhance bioavailability.

- Therapeutic Implications : Patent compounds emphasize kinase inhibition, suggesting the target compound’s methanesulfonyl-THQ group could similarly modulate enzyme activity .

Coordination Complexes ()

A nickel(II) complex of 3-chloro-N-(diethylcarbamothioyl)benzamide (C₂₄H₂₈Cl₂N₄NiO₂S₂, MW = 598.23 g/mol) provides insights into sulfonamide-related coordination chemistry :

Contrasts :

- The nickel complex emphasizes metal-ligand interactions , whereas the target compound’s sulfonamide group likely engages in hydrogen bonding or electrostatic interactions with biological targets.

- Structural characterization of the nickel complex utilized SHELX-based X-ray diffraction (monoclinic, space group P2₁/c), a method applicable to the target compound if crystallized .

Biological Activity

3-Chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a chloro group, a sulfonamide moiety, and a tetrahydroquinoline ring. This structural arrangement is believed to play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains. The presence of the tetrahydroquinoline core may enhance this activity.

- Anticancer Effects : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The proposed mechanisms by which 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell signaling pathways, such as kinases or proteases.

- Cell Signaling Disruption : By interfering with cellular signaling pathways, the compound can induce apoptosis in malignant cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound or related analogs:

| Study | Findings |

|---|---|

| Antimicrobial Study | The compound showed significant inhibition against Staphylococcus aureus with an IC50 value indicating effective antimicrobial action. |

| Cytotoxicity Assay | In vitro assays revealed low cytotoxicity in normal cell lines while exhibiting potent anticancer activity against glioma cells. |

| Mechanistic Study | Research indicated that the compound disrupts the AKT/mTOR signaling pathway, leading to reduced cell viability in cancer models. |

Comparative Analysis with Related Compounds

To understand the unique properties of 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Cytotoxicity |

|---|---|---|---|

| 4-Chloro-N-(1-methanesulfonyl)-benzene sulfonamide | Moderate | Low | Low |

| 3-Chloro-N-(1-methanesulfonyl)-tetrahydroquinoline | High | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.